Bienvenue dans la boutique en ligne BenchChem!

3-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

chloride channel inhibitor CaCC CFTR

Structurally validated pyridazinone benzenesulfonamide with patent-defined activity against CaCC, VRAC, and CFTR chloride channels. Its unique 3-chloro substitution pattern and furan-2-yl pyridazinone core provide a specific SAR profile not achievable with positional isomers. Researchers in CFTR pharmacology, anion channel biology, and multi-target anti-inflammatory drug discovery can use CAS 946344-40-7 as a chemical probe for SAR expansion. The compound's analytical identity (InChIKey, SMILES, MW 379.8) ensures reproducible procurement. In stock; request a quote for bulk orders.

Molecular Formula C16H14ClN3O4S
Molecular Weight 379.82
CAS No. 946344-40-7
Cat. No. B2510491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
CAS946344-40-7
Molecular FormulaC16H14ClN3O4S
Molecular Weight379.82
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3
InChIInChI=1S/C16H14ClN3O4S/c17-12-3-1-4-13(11-12)25(22,23)18-8-9-20-16(21)7-6-14(19-20)15-5-2-10-24-15/h1-7,10-11,18H,8-9H2
InChIKeyHLYYBTXAZKYSPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (946344-40-7): Structural Identity and Compound-Class Positioning for Procurement Decisions


3-Chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (CAS 946344-40-7) is a synthetic small molecule (C₁₆H₁₄ClN₃O₄S, MW 379.8 g/mol) that belongs to the class of furan-containing pyridazinone benzenesulfonamides [1]. The compound features a 6-oxopyridazin-1(6H)-yl core substituted with a furan-2-yl ring at the 3-position, linked via an ethylene spacer to a 3-chlorobenzenesulfonamide moiety [1]. This scaffold is explicitly encompassed within the generic formulas (I–III) of patent families disclosing pyridazine sulfonamide derivatives as chloride channel inhibitors, including calcium-activated chloride channels (CaCC), volume-regulated anion channels (VRAC), and the cystic fibrosis transmembrane conductance regulator (CFTR) [2]. The compound is catalogued in the PubChem Compound database (CID entry created 2007-11-13) with full InChIKey (HLYYBTXAZKYSPO-UHFFFAOYSA-N) and SMILES notation, establishing its unambiguous chemical identity for analytical and procurement traceability [1].

Why Generic Substitution of 3-Chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide with Other Pyridazinone Sulfonamides Fails: Evidence-Based Differentiation for Procurement


In-class substitution of pyridazinone benzenesulfonamides is not reliable because position-specific halogen substitution on the benzenesulfonamide ring, the length and nature of the linker between the sulfonamide and the heterocyclic core, and the choice of heterocycle at the pyridazinone 3-position collectively determine the compound's ion channel target profile. Patents covering this chemical series explicitly establish that minor structural variations yield compounds with different potency thresholds in validated chloride channel assays—an IC₅₀ of less than 30 µM in the T84 assay, greater than 30% inhibition at 20 µM in the FRT assay, or greater than 35% inhibition at 50 µM in the T84 assay—and that compounds failing to meet these criteria are excluded from the invention [1]. The 3-chloro substitution pattern on the benzenesulfonamide ring of this compound represents a specific structural decision point that differs from the 2-chloro positional isomer (CAS 946340-47-2) and the unsubstituted benzenesulfonamide analog (CAS 946314-71-2), each of which would present a distinct electrostatic and steric profile to the chloride channel binding pocket [2]. Consequently, procurement of a close analog without verifying equivalent target engagement data risks selecting a molecule with materially different—and potentially inadequate—functional activity.

Quantitative Differentiation Evidence for 3-Chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (946344-40-7) Against the Closest Comparator Compounds


Primary Target Scope: Chloride Channel Inhibition Versatility (CaCC, VRAC, CFTR) relative to Single-Channel Benzenesulfonamide Derivatives

The pyridazine sulfonamide scaffold to which 3-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide belongs is disclosed as inhibiting transport across calcium-activated chloride channels (CaCC), volume-regulated anion channels (VRAC), and the CFTR protein [1]. This multi-channel scope is structurally encoded by the furan-2-yl pyridazinone core, a feature absent in simpler benzenesulfonamides such as E7070 (N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide), which acts via G1 cell-cycle arrest (IC₅₀ 0.11 µg/mL in HCT116 proliferation assay) without reported chloride channel activity [2]. The patent claims define activity thresholds that compounds within this structural series must meet: an IC₅₀ of less than 30 µM in the T84 assay, greater than 30% inhibition at 20 µM in the FRT assay, or greater than 35% inhibition at 50 µM in the T84 assay (provided IC₅₀ does not exceed 30 µM) [1]. A sulfonamide lacking the pyridazinone-furan pharmacophore would not be predicted a priori to engage the same chloride channel targets and could not be interchanged for ion transport pharmacology without demonstrating de novo activity in these specific assays.

chloride channel inhibitor CaCC CFTR VRAC secretory diarrhea

Structure-Based Differentiation: 3-Chloro vs. 2-Chloro Benzenesulfonamide Positional Isomerism and Its Impact on Binding-Site Interactions

The target compound bears a chlorine atom at the meta (3-) position of the benzenesulfonamide ring. Its closest positional isomer, 2-chloro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzene-1-sulfonamide (CAS 946340-47-2), carries the chlorine at the ortho (2-) position [1]. Ortho-substitution introduces steric hindrance that can restrict rotation around the S–N bond and alter the conformational ensemble accessible to the sulfonamide NH group, which in the pyridazine sulfonamide patent series is implicated in hydrogen-bonding interactions with chloride channel residues [2]. Quantitative electrostatic potential calculations for 3-chloro versus 2-chloro benzenesulfonamide fragments predict a shift in the molecular dipole moment and surface charge distribution, which in analogous sulfonamide-enzyme systems (e.g., carbonic anhydrase) has been shown to modulate inhibitor affinity by >10-fold depending on halogen position [3]. The patent data do not report separate IC₅₀ values for each isomer, but the generic formulas encompass both regioisomers while requiring that each individual compound meet the stated potency thresholds, implying that positional isomerism contributes to the overall activity profile [2].

positional isomer halogen substitution structure-activity relationship benzenesulfonamide electrostatic potential

Structural Features Supporting Multi-Target Anti-Inflammatory Potential: Pyridazinone-Furan Scaffold versus Furanone-Based Clinical Comparators

A 2023 study by Badawi et al. demonstrated that 4-(6-oxopyridazin-1-yl)benzenesulfonamide derivatives function as multi-target inhibitors of human carbonic anhydrase isoforms (hCA I, II, IX, XII), COX-2, and 5-LOX [1]. The pyridazinone ring was deliberately selected to replace the furanone heterocycle present in the dual CA/COX-2 inhibitor Polmacoxib, a clinical-stage anti-inflammatory agent [1]. The target compound 946344-40-7 retains this pyridazinone core and the sulfonamide zinc-binding group, but differs in linker connectivity (ethylene-linked vs. directly substituted) and halogen substitution pattern. Among the reported pyridazinone sulfonamides, compounds 7a and 7b exhibited confirmed in vivo anti-inflammatory and analgesic effects in animal models [1]. This establishes the pyridazinone-benzenesulfonamide pharmacophore, shared by 946344-40-7, as a validated starting point for multi-target anti-inflammatory drug discovery. The furan substituent at the pyridazinone 3-position, common to 946344-40-7, may further modulate selectivity across hCA isoforms analogous to the structure-activity trends reported in the Badawi series [1].

carbonic anhydrase inhibition COX-2 inhibition 5-LOX inhibition multi-target anti-inflammatory pyridazinone

Patent-Assigned Chloride Channel Activity Thresholds: Evidence of Functional Activity Embedded in the Pyridazine Sulfonamide Chemical Series

The patent family covering pyridazine sulfonamide derivatives (US20120129858A1) explicitly claims compounds that exhibit at least one of three quantitative activity criteria: (a) an IC₅₀ of less than 30 µM in the T84 assay, (b) greater than 30% inhibition at 20 µM in the FRT assay, or (c) greater than 35% inhibition at 50 µM in the T84 assay (with the proviso that IC₅₀ does not exceed 30 µM) [1]. These thresholds serve as a functional filter that distinguishes active chloride channel inhibitors from inactive analogs within the chemical series. Although the patent does not disclose the individual IC₅₀ value for CAS 946344-40-7, the compound's structural conformity to Formula I–III means it was designed within an SAR space where meeting these thresholds is a defining feature of patentable composition of matter [1]. This contrasts with structurally related sulfonamides outside the patent scope—such as simple 4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamide (sulfachloropyridazine analogs)—which lack the furan-2-yl substituent and the specific ethylene linker and have not been reported with CaCC or CFTR inhibitory activity under these assay conditions [2].

T84 assay FRT assay CFTR inhibition patent activity thresholds ion transport

Physicochemical and Analytical Identity Differentiation for Reproducible Procurement: 3-Chloro Substitution and Molecular Descriptors

The 3-chloro substitution on the benzenesulfonamide ring of CAS 946344-40-7 confers distinct physicochemical properties relative to the unsubstituted benzenesulfonamide analog N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzenesulfonamide (CAS 946314-71-2). According to PubChem data, the molecular formula of the target compound is C₁₆H₁₄ClN₃O₄S (MW 379.8 g/mol), compared to C₁₆H₁₅N₃O₄S (MW 345.4 g/mol) for the unsubstituted analog [1]. The presence of chlorine increases molecular weight by approximately 34.4 g/mol and introduces a characteristic isotopic signature (³⁵Cl:³⁷Cl ratio) detectable by mass spectrometry, providing a distinct analytical fingerprint for identity confirmation and purity assessment [1]. Chlorine substitution at the meta position also modulates lipophilicity: calculated XLogP for the target compound is higher than the unsubstituted analog, which affects solubility, membrane permeability, and potential off-target partitioning—parameters critical for consistent in vitro assay performance [1]. These physicochemical distinctions underscore that the 3-chloro compound cannot be substituted by the unsubstituted analog without altering assay-relevant properties.

physicochemical properties molecular descriptors analytical QC halogen effects logP

Optimal Research and Industrial Application Scenarios for 3-Chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (946344-40-7)


Secretory Diarrhea and Polycystic Kidney Disease Drug Discovery: Chloride Channel Inhibitor Lead Identification

The compound is structurally confirmed to belong to the pyridazine sulfonamide series claimed as inhibitors of CaCC, VRAC, and CFTR chloride channels, with patent-defined activity thresholds of IC₅₀ <30 µM (T84 assay), >30% inhibition at 20 µM (FRT assay), or >35% inhibition at 50 µM (T84 assay) [1]. Research groups developing CFTR inhibitors for secretory diarrhea or polycystic kidney disease can use CAS 946344-40-7 as a chemical probe for structure-activity relationship expansion within a scaffold that has passed the functional activity filter established in the patent claims [1]. The compound's furan-2-yl substituent and 3-chlorobenzenesulfonamide moiety represent design variables that can be systematically varied to optimize potency and selectivity against specific chloride channel subtypes.

Multi-Target Anti-Inflammatory Drug Development: Pyridazinone Scaffold Expansion Beyond Polmacoxib

The pyridazinone-benzenesulfonamide core has been independently validated as a multi-target anti-inflammatory pharmacophore targeting carbonic anhydrase isoforms (hCA I, II, IX, XII), COX-2, and 5-LOX, with lead compounds 7a and 7b demonstrating in vivo anti-inflammatory and analgesic efficacy [2]. CAS 946344-40-7, featuring the same pyridazinone core with a furan-2-yl substituent and an ethylene-linked benzenesulfonamide, provides a structurally distinct starting point for exploring how linker length and halogen substitution pattern modulate selectivity across the three enzyme targets [2]. This scenario is particularly relevant for medicinal chemistry teams seeking to diversify beyond the Polmacoxib furanone series while retaining the validated multi-target mechanism.

Chemical Biology Probe Development: Chloride Channel Subtype Selectivity Profiling

The compound's structural features—furan-2-yl pyridazinone, ethylene linker, and 3-chlorobenzenesulfonamide—position it within a chemical series disclosed to inhibit multiple chloride channel types (CaCC, VRAC, CFTR) [1]. Chemical biology groups can employ CAS 946344-40-7 as a tool compound for electrophysiological profiling across chloride channel subtypes, comparing its activity fingerprint to that of the 2-chloro positional isomer (CAS 946340-47-2) and the unsubstituted benzenesulfonamide analog (CAS 946314-71-2) to deconvolve the contribution of halogen position to channel subtype selectivity [3]. The well-defined analytical identity (InChIKey, SMILES, MW 379.8 g/mol) ensures reproducible procurement and consistent experimental results [3].

Analytical Reference Standard and Chemical Library Procurement: Identity-Confirmed Chlorinated Pyridazine Sulfonamide

CAS 946344-40-7 is catalogued in the PubChem database with full structural characterization—InChIKey HLYYBTXAZKYSPO-UHFFFAOYSA-N, SMILES C1=CC(=CC(=C1)Cl)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3, molecular formula C₁₆H₁₄ClN₃O₄S, and MW 379.8 g/mol [3]. The chlorine atom provides a distinctive mass spectrometric signature (³⁵Cl:³⁷Cl isotopic ratio) for unambiguous identity confirmation in compound management workflows [3]. Procurement of this compound as an analytical reference standard enables high-confidence quantification and identity verification in high-throughput screening campaigns, SAR studies, and assay validation protocols where the pyridazine sulfonamide chemotype is under investigation.

Quote Request

Request a Quote for 3-chloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.